
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride is a chemical compound with the molecular formula C19H27NO3.ClH . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylacetate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group at the 1-position. The cyclopentyl group is then attached to the 3-position of the pyrrolidine ring. Finally, the phenylacetate moiety is introduced, and the compound is converted to its hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetate moiety can be replaced with other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain .
Vergleich Mit ähnlichen Verbindungen
1-Ethylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride can be compared with other similar compounds, such as:
1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate hydrochloride: This compound has a methyl group instead of an ethyl group at the 1-position of the pyrrolidine ring.
1-Ethylpyrrolidin-3-yl cyclohexyl(hydroxy)phenylacetate hydrochloride: This compound has a cyclohexyl group instead of a cyclopentyl group.
1-Ethylpyrrolidin-3-yl cyclopentyl(methoxy)phenylacetate hydrochloride: This compound has a methoxy group instead of a hydroxy group on the phenylacetate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
60573-74-2 |
|---|---|
Molekularformel |
C19H28ClNO3 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
(1-ethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-2-20-13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,2,6-7,10-14H2,1H3;1H |
InChI-Schlüssel |
WUZDQJPMWOHZRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+]1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)
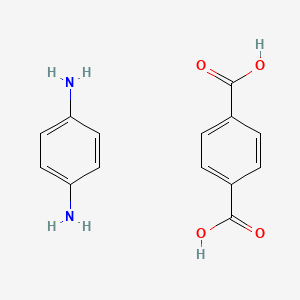

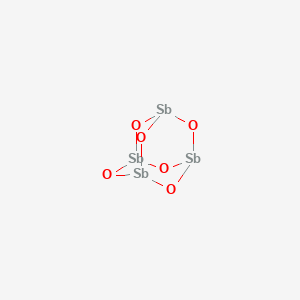
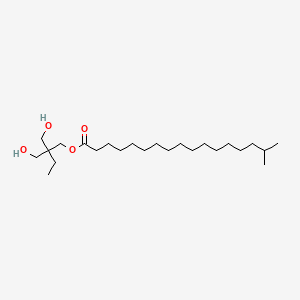
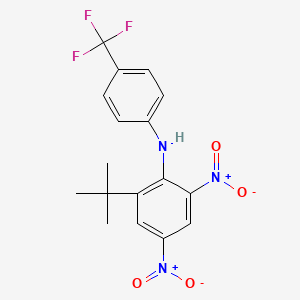
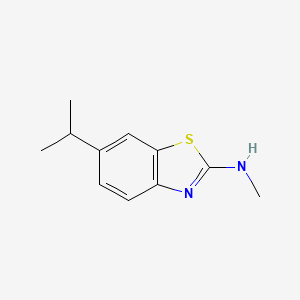
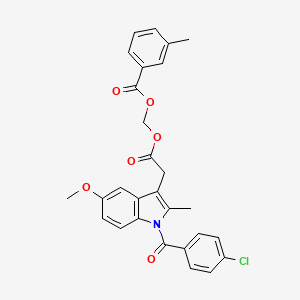
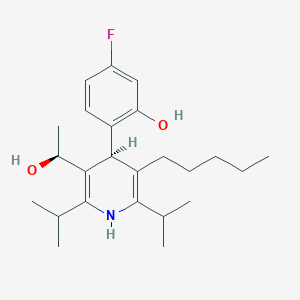

![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)



